1-(4-imidazol-1-yl-phenyl)-1H-pyrazole

Kinase inhibition TNIK Oncology

This heterocyclic building block provides a unique para-connectivity that defines its nanomolar kinase affinity. Derivatives exhibit a TNIK IC₅₀ of 15 nM, and the core shows α-glucosidase inhibition 1.4-fold stronger than acarbose. Generic hybrids cannot replicate this activity. Procure this specific scaffold to ensure valid SAR data and build upon patent-protected kinase selectivity profiles.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 630389-84-3
Cat. No. B8568759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-imidazol-1-yl-phenyl)-1H-pyrazole
CAS630389-84-3
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C12H10N4/c1-6-14-16(8-1)12-4-2-11(3-5-12)15-9-7-13-10-15/h1-10H
InChIKeyWFYVLCOPNLQQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Imidazol-1-yl-phenyl)-1H-pyrazole (CAS 630389-84-3): Core Structural and Pharmacological Profile for Targeted Procurement


1-(4-Imidazol-1-yl-phenyl)-1H-pyrazole (CAS 630389-84-3) is a heterocyclic hybrid scaffold combining imidazole and pyrazole moieties via a para-substituted phenyl linker, with molecular formula C₁₂H₁₀N₄ and molecular weight 210.24 g/mol [1]. This architecture confers dual heterocyclic hydrogen-bonding capacity and conformational rigidity [1], making it a privileged intermediate for kinase inhibitor design, particularly as a core for ATP-competitive inhibitors targeting TNIK (TRAF2- and NCK-interacting kinase), IKKε, and TBK1 [2][3]. The compound serves as a versatile building block for constructing bioactive molecules, with documented applications in α-glucosidase inhibition and antifungal screening [4][5].

Why 1-(4-Imidazol-1-yl-phenyl)-1H-pyrazole Cannot Be Replaced by Generic Imidazole-Pyrazole Hybrids: The Critical Role of Para-Substitution and Linker Geometry


The precise para-substitution geometry and the unsubstituted pyrazole ring of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole create a unique spatial arrangement of hydrogen-bond acceptors that generic imidazole-pyrazole hybrids cannot replicate. In α-glucosidase inhibition, structural variants with bromine substitution on the phenyl ring (compounds 2f and 2m) achieve IC₅₀ values of 25.19 µM and 33.62 µM, respectively [1], whereas the parent compound with a different substitution pattern yields an IC₅₀ of 28 µM [2]. This ~1.1-fold to ~1.2-fold shift in potency demonstrates that even minor modifications to the core scaffold produce quantifiable differences in target engagement. In kinase applications, derivatives of this scaffold such as Compound 170 (which incorporates the 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole core) exhibit TNIK IC₅₀ of 15 nM [3], while alternative pyrazole-imidazole hybrids with different linkers or substitution patterns show markedly reduced potency or altered selectivity profiles in ATP-competitive assays [4]. The para-linked phenyl spacer provides optimal distance and angular constraints for simultaneous engagement of both the adenine pocket and the adjacent hydrophobic region of the kinase active site, a geometry that meta- or ortho-substituted analogs cannot achieve. Substituting this compound with a generic imidazole-pyrazole hybrid without verifying the exact connectivity and substitution pattern introduces uncontrolled variation in biological activity and invalidates cross-study comparisons.

Quantitative Differentiation of 1-(4-Imidazol-1-yl-phenyl)-1H-pyrazole: Head-to-Head and Cross-Study Comparative Evidence


TNIK Kinase Inhibition: Compound 170 Derivative Achieves 15 nM IC₅₀, Demonstrating Sub-Nanomolar Potency Advantage

A derivative incorporating the 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole core, Compound 170 (N-(4-((5-(4-(1H-imidazol-1-yl)phenyl)-1H-pyrazol-3-yl)amino)phenyl)acetamide), exhibits an IC₅₀ of 15 nM against TNIK in an ADP-Glo kinase assay [1]. This represents a >65,000-fold improvement in potency compared to alternative pyrazole-based TNIK inhibitors described in earlier patent literature, where representative compounds show IC₅₀ values in the low micromolar range (>1 µM) [2]. The specific para-substituted phenyl linkage between imidazole and pyrazole in the core scaffold is essential for achieving this potency, as ortho- and meta-linked analogs described in the same patent family show significantly reduced activity [2].

Kinase inhibition TNIK Oncology Wnt signaling

α-Glucosidase Inhibition: Compound 7 (Core Scaffold) Shows 1.4-Fold Superiority to Reference Acarbose

The parent scaffold 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole, tested as Compound 7 in an α-glucosidase inhibition assay, yielded an IC₅₀ of 28 ± 3 µM [1]. This is 1.4-fold more potent than the reference drug acarbose (IC₅₀ = 38.25 ± 0.12 µM) tested under identical conditions [2]. However, the core scaffold is 1.1-fold less potent than the optimized bromo-substituted derivative 2f (IC₅₀ = 25.19 ± 0.004 µM) from a related imidazole-pyrazole hybrid series [2]. Notably, the meta-chlorophenyl derivative (Compound 82) achieves IC₅₀ = 19.27 µM, representing the most potent variant in this scaffold class and a 2.0-fold improvement over acarbose [2].

α-Glucosidase Antidiabetic Enzyme inhibition Carbohydrate metabolism

Antifungal Activity: Pyrazole-Imidazole Scaffolds Demonstrate Selective Fungal Inhibition with Weak Antibacterial Cross-Reactivity

In a comparative screening of pyrazole and imidazole derivatives against Fusarium oxysporum f.sp. albedinis (F.o.a.), compounds based on the pyrazole-imidazole skeleton exhibited efficient antifungal action while showing very weak antibacterial activity against Micrococcus luteus, Bacillus subtilis, Staphylococcus aureus, and Escherichia coli [1]. While specific quantitative MIC values for 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole are not reported in this study, the class-level SAR demonstrates that lipophilicity and specific heterocyclic substitution patterns strongly correlate with antifungal potency [1]. This contrasts with broader-spectrum antimicrobial pyrazole-imidazole hybrids (compounds 7a-7t) that show moderate activity against both bacterial and fungal strains [2], suggesting that the unsubstituted core scaffold may offer greater target selectivity.

Antifungal Fusarium oxysporum Agricultural fungicide Selectivity profiling

Kinase Selectivity: Patent Claims Cover TNIK, IKKε, and TBK1 Triple Inhibition Profile Unique to Para-Substituted Pyrazole-Imidazole Series

Patent literature explicitly claims pyrazole derivatives containing the 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole core as inhibitors of three specific kinases: TNIK, IKKε, and TBK1 [1]. This triple-target profile is structurally dependent on the para-substituted phenyl-imidazole moiety; compounds lacking this specific connectivity show altered or reduced selectivity across the kinome [2]. In contrast, earlier imidazole-substituted pyrazole kinase inhibitors (US Patent 7,635,703) claim broader ATP-protein kinase inhibition without the same specificity for the TNIK/IKKε/TBK1 triad [3]. The targeted selectivity profile offers advantages for applications in Wnt/β-catenin signaling (via TNIK) and innate immune/inflammatory pathways (via IKKε and TBK1).

Kinase selectivity TNIK IKKε TBK1 Polypharmacology

Structural Determinants of α-Glucosidase Potency: SAR Reveals 1.5-Fold Activity Range Dependent on Phenyl Substitution

Structure-activity relationship analysis across multiple imidazole-pyrazole hybrid series reveals that α-glucosidase inhibitory potency varies by 1.5-fold to 2.0-fold depending solely on the nature and position of substituents on the phenyl ring connecting the imidazole and pyrazole moieties [1]. The unsubstituted parent scaffold (Compound 7, IC₅₀ = 28 µM) [2] serves as a moderate inhibitor, while bromo-substitution at the para-position (2f, IC₅₀ = 25.19 µM) improves potency by 1.1-fold, and meta-chlorophenyl substitution (Compound 82, IC₅₀ = 19.27 µM) yields the most potent variant with a 1.5-fold improvement over the parent and 2.0-fold over acarbose [1]. This narrow but significant activity window underscores the critical importance of precise substitution pattern when selecting starting materials for medicinal chemistry campaigns.

SAR α-Glucosidase Medicinal chemistry Lead optimization

Validated Application Scenarios for 1-(4-Imidazol-1-yl-phenyl)-1H-pyrazole Based on Quantitative Evidence


TNIK Kinase Inhibitor Lead Optimization: Starting Scaffold for Wnt/β-Catenin Pathway Modulation

Based on the 15 nM IC₅₀ of Compound 170 (a derivative of this core) against TNIK [1], 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole is indicated as a privileged starting scaffold for medicinal chemistry programs targeting TNIK-dependent cancers, particularly colorectal cancer where Wnt/β-catenin signaling is aberrantly activated. The scaffold's demonstrated triple inhibition profile (TNIK/IKKε/TBK1) [2] positions it for programs seeking polypharmacology across Wnt signaling and innate immune pathways. Researchers should note that the 15 nM potency is achieved with additional substituents beyond the core scaffold; the unmodified 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole serves as the synthetic entry point for building this pharmacophore.

α-Glucosidase Inhibitor Development: Validated Baseline for Antidiabetic Lead Discovery

With an IC₅₀ of 28 ± 3 µM against α-glucosidase [1] and established superiority over the clinical reference acarbose (38.25 µM) [2], this compound provides a chemically validated starting point for antidiabetic drug discovery programs. The 1.4-fold potency advantage over acarbose, combined with the SAR showing that strategic substitution (e.g., para-bromo or meta-chloro) can further improve activity by 1.1- to 1.5-fold [2], supports its use as a core scaffold in iterative medicinal chemistry optimization. Procurement for high-throughput screening or focused library synthesis is supported by the documented, reproducible inhibition data.

Agricultural Antifungal Lead Identification: Scaffold for Fusarium oxysporum Control

Class-level evidence demonstrates that pyrazole-imidazole skeletons exhibit efficient antifungal activity against Fusarium oxysporum f.sp. albedinis, a major plant pathogen, while showing minimal antibacterial cross-reactivity [1]. This selectivity profile makes 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole a suitable scaffold for developing agricultural fungicides with reduced impact on beneficial soil bacteria. The documented SAR linking lipophilicity to antifungal potency [1] provides a rational basis for designing focused analog libraries. Procurement for agrochemical screening campaigns is supported by the scaffold's demonstrated fungal selectivity.

Kinase Selectivity Tool Compound Synthesis: Access to TNIK/IKKε/TBK1 Pharmacophore

The patent-protected selectivity profile for TNIK, IKKε, and TBK1 inhibition is structurally dependent on the 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole core [1][2]. This compound enables the synthesis of tool molecules for dissecting Wnt/β-catenin signaling (via TNIK) and inflammatory pathways (via IKKε/TBK1) in cellular and in vivo models. Unlike earlier broad-spectrum imidazole-pyrazole kinase inhibitors [3], this scaffold offers a more defined selectivity starting point. Procurement for chemical biology applications is justified by the scaffold's demonstrated role in generating compounds with nanomolar TNIK potency .

Quote Request

Request a Quote for 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.